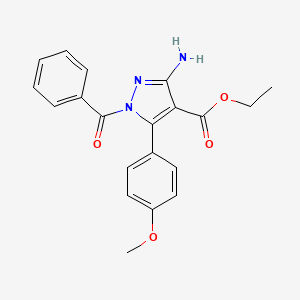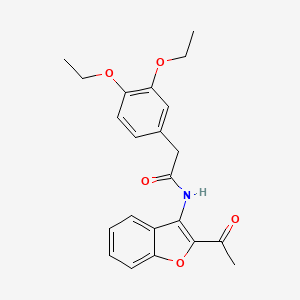
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as BBMP, is a purine derivative that has been synthesized for its potential use in scientific research. BBMP is a complex compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of enzymes such as xanthine oxidase and monoamine oxidase. Xanthine oxidase is involved in the production of uric acid, which can contribute to the development of gout and other inflammatory conditions. Monoamine oxidase is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for normal brain function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has inhibitory effects on xanthine oxidase and monoamine oxidase, as well as other enzymes such as acetylcholinesterase and tyrosinase. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potential to inhibit specific enzymes that are involved in various physiological processes. This can provide insights into the role of these enzymes in disease development and progression. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify in large quantities.
Direcciones Futuras
There are several potential future directions for research on 7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of focus could be the development of more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Another area of focus could be the investigation of this compound's potential therapeutic effects in the treatment of specific diseases, such as cancer, cardiovascular disease, and neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
7-benzyl-1-(3-bromobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have inhibitory effects on certain enzymes, such as xanthine oxidase and monoamine oxidase, which are involved in various physiological processes. This compound has also been studied for its potential use in the treatment of diseases such as cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
7-benzyl-1-[(3-bromophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-23-18-17(24(13-22-18)11-14-6-3-2-4-7-14)19(26)25(20(23)27)12-15-8-5-9-16(21)10-15/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCMBVFCZGPMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC(=CC=C3)Br)N(C=N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557703.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3557723.png)
![dimethyl 5-{[(3,4-diethoxyphenyl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3557733.png)
![2-chloro-N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenylnicotinohydrazide](/img/structure/B3557741.png)
![1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B3557744.png)


![3-fluoro-N-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B3557777.png)
![7-(3,4-diethoxybenzyl)-1,3-dimethyl-8-[(2-morpholin-4-yl-2-oxoethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557780.png)
![3-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-N-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B3557793.png)
![dimethyl 4-(3-fluorophenyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3557801.png)
![N-(3-{[4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino}phenyl)acetamide](/img/structure/B3557803.png)
![N-benzyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557806.png)